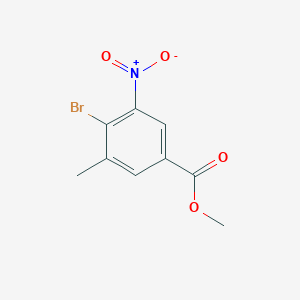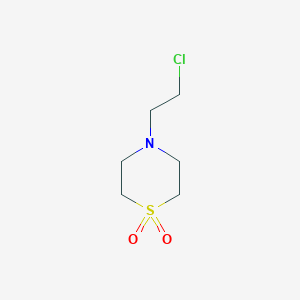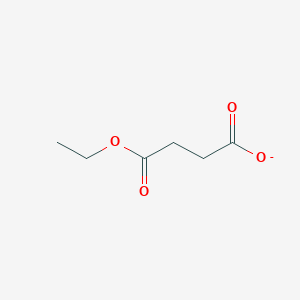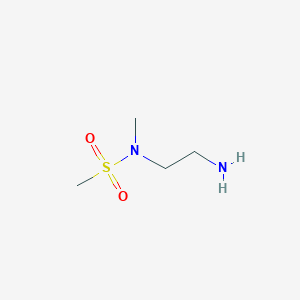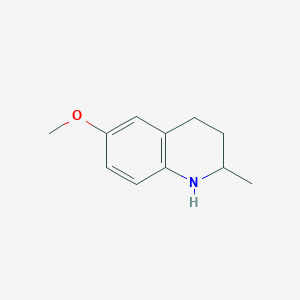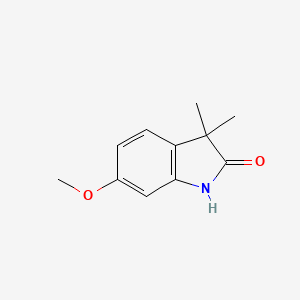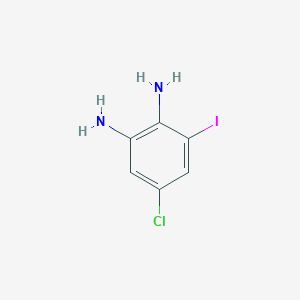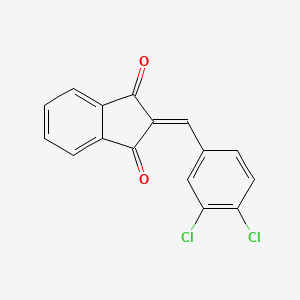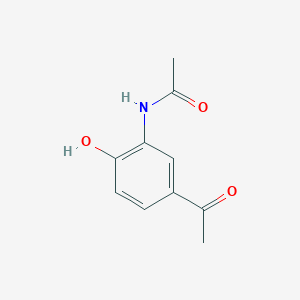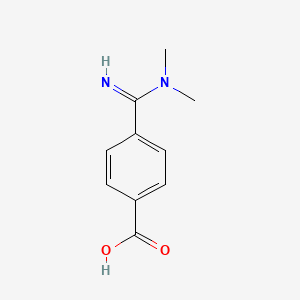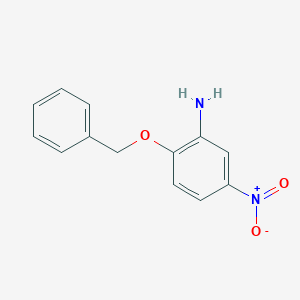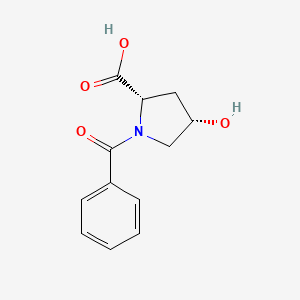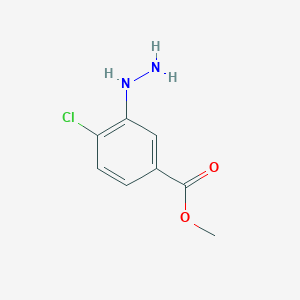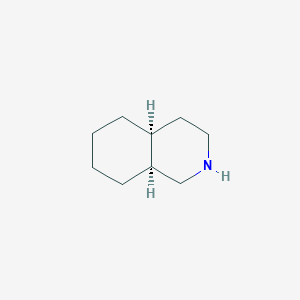
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
描述
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline: is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N. It is a saturated form of isoquinoline and exists as one of the stereoisomers of decahydroisoquinoline. This compound is notable for its structural features, which include a bicyclic system with a nitrogen atom incorporated into one of the rings .
准备方法
Synthetic Routes and Reaction Conditions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The hydrogenation process typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the desired stereoisomer .
化学反应分析
Types of Reactions: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring system, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
科学研究应用
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes .
相似化合物的比较
trans-Decahydroisoquinoline: Another stereoisomer with different spatial arrangement of atoms.
Tetrahydroisoquinoline: A partially saturated form of isoquinoline with different chemical properties.
Isoquinoline: The unsaturated parent compound with distinct reactivity and applications.
Uniqueness: (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The cis configuration allows for distinct interactions with molecular targets compared to its trans counterpart .
属性
分子式 |
C9H17N |
|---|---|
分子量 |
139.24 g/mol |
IUPAC 名称 |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m0/s1 |
InChI 键 |
NENLYAQPNATJSU-DTWKUNHWSA-N |
手性 SMILES |
C1CC[C@@H]2CNCC[C@@H]2C1 |
规范 SMILES |
C1CCC2CNCCC2C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
